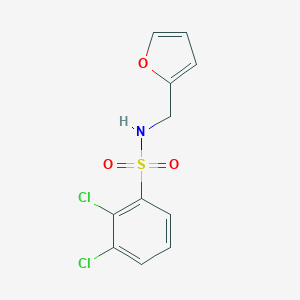![molecular formula C17H18ClN3O B275533 N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275533.png)
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine, also known as CFM-2, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine acts as a selective antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine can modulate the excitability of neurons and prevent excessive glutamate release, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has been shown to have a wide range of biochemical and physiological effects. It can modulate the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in mood regulation and cognitive processes. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine can also increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has several advantages for lab experiments. It is a highly selective antagonist of the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine is also relatively stable and easy to handle in a laboratory setting. However, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has some limitations for lab experiments. It can be difficult to obtain in large quantities, and its effects can be dose-dependent, which can complicate experimental design.
Orientations Futures
There are several future directions for research on N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine. One area of focus is the development of more potent and selective NMDA receptor antagonists that can be used in the treatment of neurological and psychiatric disorders. Another area of focus is the investigation of the molecular mechanisms underlying the neuroprotective effects of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine. Finally, there is a need for more studies on the safety and efficacy of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine in humans, which could pave the way for its use in clinical settings.
Méthodes De Synthèse
The synthesis of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 2-chlorobenzaldehyde, furfural, and imidazole. These compounds are reacted together in the presence of a reducing agent such as sodium borohydride to form the final product, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine. The synthesis method has been optimized over the years to improve the yield and purity of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine.
Applications De Recherche Scientifique
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Propriétés
Formule moléculaire |
C17H18ClN3O |
|---|---|
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C17H18ClN3O/c18-16-5-2-1-4-15(16)17-7-6-14(22-17)12-19-8-3-10-21-11-9-20-13-21/h1-2,4-7,9,11,13,19H,3,8,10,12H2 |
Clé InChI |
LNNCOZNPHKPCTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCCN3C=CN=C3)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCCN3C=CN=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)

![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)


![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275478.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275480.png)